molecular formula C16H9F6NO2S2 B12608491 N-[3,5-Bis(trifluoromethyl)phenyl]-1-benzothiophene-2-sulfonamide CAS No. 646040-63-3

N-[3,5-Bis(trifluoromethyl)phenyl]-1-benzothiophene-2-sulfonamide

Cat. No.: B12608491
CAS No.: 646040-63-3
M. Wt: 425.4 g/mol
InChI Key: ZTSUCTIZNAYREX-UHFFFAOYSA-N
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Description

N-[3,5-Bis(trifluoromethyl)phenyl]-1-benzothiophene-2-sulfonamide is a sulfonamide derivative featuring a benzothiophene core linked to a 3,5-bis(trifluoromethyl)phenyl group. This compound’s structure combines a sulfur-containing heterocycle (benzothiophene) with electron-withdrawing trifluoromethyl (-CF₃) substituents, which enhance its metabolic stability and lipophilicity.

Key structural attributes:

  • Benzothiophene core: A fused aromatic system contributing to planar rigidity and π-π stacking interactions.
  • Sulfonamide group (-SO₂NH-): A versatile pharmacophore enabling hydrogen bonding with biological targets.
  • 3,5-Bis(trifluoromethyl)phenyl group: Enhances electronic effects and steric bulk, influencing binding affinity and solubility.

Properties

CAS No.

646040-63-3

Molecular Formula

C16H9F6NO2S2

Molecular Weight

425.4 g/mol

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-1-benzothiophene-2-sulfonamide

InChI

InChI=1S/C16H9F6NO2S2/c17-15(18,19)10-6-11(16(20,21)22)8-12(7-10)23-27(24,25)14-5-9-3-1-2-4-13(9)26-14/h1-8,23H

InChI Key

ZTSUCTIZNAYREX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)S(=O)(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-1-benzothiophene-2-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the benzothiophene core, which can be achieved through cyclization reactions involving sulfur-containing precursors. The trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[3,5-Bis(trifluoromethyl)phenyl]-1-benzothiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzothiophene core can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3,5-Bis(trifluoromethyl)phenyl]-1-benzothiophene-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-1-benzothiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the trifluoromethyl groups enhance its lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share the N-[3,5-bis(trifluoromethyl)phenyl] motif but differ in their heterocyclic cores or substituents:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Features Reference
N-[3,5-Bis(trifluoromethyl)phenyl]-5-chlorothiophene-2-sulfonamide C₁₂H₆ClF₆NO₂S₂ 409.76 Thiophene, -Cl, -SO₂NH- Chlorine substitution enhances electrophilicity
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(1S,2R)-dihydroindenyl thiourea C₂₃H₁₉F₆N₃S (base) 519.93* Thiourea, dihydroindenyl Chiral centers enable asymmetric catalysis
N-[3,5-Bis(trifluoromethyl)phenyl]-2-triazolylsulfanyl acetamide C₁₈H₁₄F₆N₄OS₂ 480.5 Triazole, thienyl, -SO₂NH- Extended conjugation for UV activity

*Note: Molecular weight includes hydrochloride salt for the thiourea derivative in .

Key Observations:

Triazole-containing analogs () exhibit nitrogen-rich cores, favoring hydrogen bonding but reducing lipophilicity compared to sulfur-based heterocycles.

Substituent Effects :

  • The -Cl group in ’s compound increases electrophilicity, which may enhance reactivity in nucleophilic substitution reactions .
  • Thiourea derivatives () replace sulfonamide with a thiourea (-NHC(S)NH-) group, altering hydrogen-bonding capacity and metal coordination properties .

Chirality :

  • Compounds like N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(1S,2R)-dihydroindenyl thiourea () incorporate stereocenters, making them valuable in enantioselective synthesis or as chiral catalysts .

Physicochemical and Application-Based Comparisons

Solubility and Stability:
  • The trifluoromethyl groups in all analogs confer high chemical stability and resistance to oxidative degradation. However, these groups also reduce aqueous solubility, necessitating formulation adjustments for biological testing.

Research Findings and Limitations

  • Evidence Gaps : Solubility and melting point data are absent for most analogs, limiting direct comparisons.
  • Synthetic Challenges : The steric bulk of 3,5-bis(trifluoromethyl)phenyl complicates coupling reactions, requiring optimized conditions for high yields.

Biological Activity

N-[3,5-Bis(trifluoromethyl)phenyl]-1-benzothiophene-2-sulfonamide (commonly referred to as compound 1) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of compound 1, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

Compound 1 can be characterized by its chemical formula C15H8F9NO2SC_{15}H_8F_9NO_2S, which features a benzothiophene core substituted with trifluoromethyl groups. The presence of these electron-withdrawing groups significantly influences its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

Research indicates that compound 1 exhibits multiple mechanisms of action, particularly in cancer therapy and antimicrobial activity:

  • Inhibition of Cancer Cell Growth : Compound 1 has been shown to inhibit the growth of liver cancer cells (HepG2 and Hep3B) through the modulation of key signaling pathways. Specifically, it affects the STAT3 pathway, which is often activated in various cancers. In vitro studies demonstrated that treatment with compound 1 led to apoptosis in a concentration-dependent manner, suggesting its potential as an anticancer agent .
  • Antimicrobial Activity : Preliminary studies suggest that compound 1 may possess antimicrobial properties, although detailed investigations are required to elucidate its efficacy against specific bacterial strains. The structural features of compound 1 may contribute to its ability to disrupt bacterial cell membranes .

Table 1: Summary of Biological Activities

Activity Target/Pathway Effect Reference
AnticancerSTAT3 pathwayInduces apoptosis
AntimicrobialBacterial cell membranePotential disruption
Liver tumor inhibitionHNF 4αPrevents tumor growth

Case Study: Anticancer Efficacy

A study conducted on the effects of compound 1 on liver cancer cells revealed significant findings:

  • Experimental Setup : HepG2 and Hep3B cells were treated with varying concentrations of compound 1 (ranging from 1 µM to 10 µM) for up to 72 hours.
  • Results : The treatment resulted in a marked decrease in cell viability and colony formation. Additionally, there was an upregulation of pro-apoptotic genes and downregulation of anti-apoptotic factors, confirming the induction of apoptosis .

In Vivo Studies

In vivo studies further supported the anticancer potential of compound 1. Mice models with liver tumors treated with compound 1 at a dosage of 5 mg/kg showed reduced tumor growth compared to control groups. This effect was linked to the inhibition of the STAT3 signaling pathway, highlighting the therapeutic promise of this compound in oncological applications .

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